morpholin-4-yl(2-{[(Z)-morpholin-4-yl(phenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MORPHOLINO(2-{[(Z)-1-MORPHOLINO-1-PHENYLMETHYLIDENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)METHANETHIONE is a complex organic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a morpholine ring, a phenylmethylidene group, and a benzothiophene core, making it a subject of study in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MORPHOLINO(2-{[(Z)-1-MORPHOLINO-1-PHENYLMETHYLIDENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)METHANETHIONE typically involves multiple steps. One common route starts with the preparation of the benzothiophene core, followed by the introduction of the morpholine and phenylmethylidene groups. Key reagents include morpholine, phenylmethylidene chloride, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents. Industrial synthesis might also involve continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
MORPHOLINO(2-{[(Z)-1-MORPHOLINO-1-PHENYLMETHYLIDENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)METHANETHIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile employed .
Scientific Research Applications
MORPHOLINO(2-{[(Z)-1-MORPHOLINO-1-PHENYLMETHYLIDENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)METHANETHIONE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways and developing new drugs.
Mechanism of Action
The mechanism of action of MORPHOLINO(2-{[(Z)-1-MORPHOLINO-1-PHENYLMETHYLIDENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)METHANETHIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to bind to these targets with high specificity, potentially inhibiting or activating their function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other morpholine derivatives and benzothiophene-based molecules. Examples are:
Morpholino-thieno[2,3-c][2,7]naphthyridines: These compounds share a similar core structure and have been studied for their biological activities.
Benzothiophene derivatives: These compounds are known for their diverse pharmacological properties and are used in various therapeutic applications.
Uniqueness
MORPHOLINO(2-{[(Z)-1-MORPHOLINO-1-PHENYLMETHYLIDENE]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)METHANETHIONE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic development .
Properties
Molecular Formula |
C24H29N3O2S2 |
---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
morpholin-4-yl-[2-[(Z)-[morpholin-4-yl(phenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-yl]methanethione |
InChI |
InChI=1S/C24H29N3O2S2/c30-24(27-12-16-29-17-13-27)21-19-8-4-5-9-20(19)31-23(21)25-22(18-6-2-1-3-7-18)26-10-14-28-15-11-26/h1-3,6-7H,4-5,8-17H2/b25-22- |
InChI Key |
YTUYPBNKXXHEDE-LVWGJNHUSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)/N=C(/C3=CC=CC=C3)\N4CCOCC4)C(=S)N5CCOCC5 |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N=C(C3=CC=CC=C3)N4CCOCC4)C(=S)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.